N-(3-Methoxybenzylidene)-4-fluoroaniline
Overview
Description
N-(3-Methoxybenzylidene)-4-fluoroaniline, also known as MBFA, is a chemical compound widely used in scientific research due to its unique properties. MBFA is a fluorescent dye that can be used as a probe for various biological processes.
Scientific Research Applications
Synthesis and Growth
N-(3-Methoxybenzylidene)-4-fluoroaniline and related compounds have been synthesized through various methods, including condensation reactions. These compounds are studied for their crystal growth, often using techniques like slow evaporation solution growth. For instance, compounds like N-(4-bromobenzylidene)-4-fluoroaniline have been synthesized and characterized, highlighting their crystallization in different orthorhombic crystal systems and the presence of functional groups as confirmed by spectroscopic analyses (Subashini et al., 2021).
Molecular Structures and Properties
The molecular structures of N-(3-Methoxybenzylidene)-4-fluoroaniline derivatives have been determined, revealing insights into their conformation and intramolecular hydrogen bonds. These structural details are crucial for understanding the chemical and physical properties of these compounds (Burgess et al., 1999).
Biological and Medical Research
In the realm of biology and medicine, derivatives of N-(3-Methoxybenzylidene)-4-fluoroaniline have been studied for their biological activities. For example, some derivatives have been synthesized using microwave methods and their inhibitory effects on human carbonic anhydrase isozymes have been evaluated, demonstrating moderate activity in certain cases (Çelik & Kuzu, 2019).
Applications in Materials Science
These compounds have also found applications in materials science. For instance, their nonlinear optical properties have been measured, which is significant for potential applications in photonics and optoelectronics. Techniques like second harmonic generation and Z-scan technique are employed to evaluate these properties (Subashini et al., 2021).
Photodynamic Therapy for Cancer
In the context of cancer treatment, certain derivatives of N-(3-Methoxybenzylidene)-4-fluoroaniline have been explored for their potential in photodynamic therapy. Their photophysical properties and high singlet oxygen quantum yield make them promising candidates for this application (Pişkin et al., 2020).
Mesomorphic Properties
The study of mesomorphic properties of compounds related to N-(3-Methoxybenzylidene)-4-fluoroaniline is another area of interest. These studies provide insights into how molecular modifications affect liquid crystalline phases and their thermal behavior (Ha & Lee, 2014).
properties
IUPAC Name |
N-(4-fluorophenyl)-1-(3-methoxyphenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-17-14-4-2-3-11(9-14)10-16-13-7-5-12(15)6-8-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYSYYBPLPAZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359023 | |
Record name | N-(3-Methoxybenzylidene)-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxybenzylidene)-4-fluoroaniline | |
CAS RN |
202073-14-1 | |
Record name | N-(3-Methoxybenzylidene)-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Methoxybenzylidene)-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.